molecular formula C20H16N2O5 B2975894 (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate CAS No. 304692-03-3

(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate

Cat. No. B2975894
CAS RN: 304692-03-3
M. Wt: 364.357
InChI Key: GYVKRDHQBIWSHW-OQKWZONESA-N
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Description

(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate involves the generation of reactive oxygen species upon activation by light. The reactive oxygen species can cause damage to cancer cells and induce cell death. The singlet oxygen generated by (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has a short lifetime and can only diffuse a short distance, which makes it a selective photosensitizer for cancer cells.
Biochemical and Physiological Effects
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have low toxicity and good biocompatibility, which makes it a potential candidate for biomedical applications. In addition, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have good photostability, which is important for its applications in photodynamic therapy and dye-sensitized solar cells.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate in lab experiments include its high singlet oxygen quantum yield, low toxicity, and good biocompatibility. However, the limitations of using (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate include its low solubility in water and its sensitivity to light and air, which can affect its stability and reproducibility in lab experiments.

Future Directions

There are several future directions for the research on (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate. One possible direction is to explore its applications in other fields such as antimicrobial therapy and bioimaging. Another direction is to improve its solubility and stability in water to enhance its reproducibility in lab experiments. Furthermore, the development of new synthetic methods for (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate can also lead to the discovery of new derivatives with improved properties and applications.

Synthesis Methods

The synthesis of (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate involves the condensation reaction between 2-hydrazinyl-1,4-naphthoquinone and dimethyl isophthalate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is obtained as a yellow solid.

Scientific Research Applications

(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been extensively studied for its potential applications in various fields such as cancer therapy, photodynamic therapy, and dye-sensitized solar cells. In cancer therapy, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has shown promising results as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. In photodynamic therapy, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have high singlet oxygen quantum yield, which makes it a potential candidate for cancer treatment.

properties

IUPAC Name

dimethyl 5-[(4-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-19(24)12-9-13(20(25)27-2)11-14(10-12)21-22-17-7-8-18(23)16-6-4-3-5-15(16)17/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUJMXFARGVESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate

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